molecular formula C53H71BrN2O13 B1241599 Phorboxazole A CAS No. 165883-76-1

Phorboxazole A

Número de catálogo: B1241599
Número CAS: 165883-76-1
Peso molecular: 1024 g/mol
Clave InChI: RIMCCZQKPGAGSV-ORDOQVNCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phorboxazole A is a natural product found in Phorbas with data available.

Aplicaciones Científicas De Investigación

Anticancer Activity

Phorboxazole A exhibits remarkable cytotoxicity against a range of cancer cell lines. Its mechanism of action is believed to involve cell cycle arrest, particularly during the S phase where DNA replication occurs. This compound has shown effectiveness against multiple tumor types, with notable activity reported in the following studies:

  • Cell Lines Tested :
    • HCT-116 (colon cancer)
    • HT29 (colon cancer)
    • MCF7 (breast cancer)
    • PC-3 (prostate cancer)
    • CCRF-CBM (leukemia)
  • Inhibitory Concentrations :
    • HCT-116: GI50 = 4.36×1010M4.36\times 10^{-10}\,\text{M}
    • HT29: GI50 = 3.31×1010M3.31\times 10^{-10}\,\text{M}
    • MCF7: GI50 = 5.62×1010M5.62\times 10^{-10}\,\text{M}
    • PC-3: GI50 = 3.54×1010M3.54\times 10^{-10}\,\text{M}
    • CCRF-CBM: GI50 = 2.45×1010M2.45\times 10^{-10}\,\text{M} .

These results indicate that this compound is among the most cytostatic natural products known, with an average GI50 value reported at 1.58×109M1.58\times 10^{-9}\,\text{M} across a panel of 60 tumor cell lines .

Antifungal Activity

In addition to its anticancer properties, this compound demonstrates significant antifungal activity against various strains of Candida albicans. The minimum inhibitory concentration (MIC) values for this compound are as follows:

  • Against Wild-Type Candida albicans :
    • MIC = 1.0μg/mL1.0\,\mu g/mL
  • Against Fluconazole-Resistant Strains :
    • UCD-FR1: MIC = 2.0μg/mL2.0\,\mu g/mL
    • 96–489: MIC = 1.0μg/mL1.0\,\mu g/mL .

This antifungal efficacy highlights this compound's potential as a therapeutic agent in treating fungal infections, particularly in cases resistant to conventional treatments.

Synthetic Studies and Analog Development

The synthesis of this compound has inspired numerous studies aimed at developing analogs with enhanced potency or modified structures. Notable synthetic strategies include:

  • Total Syntheses : Multiple total syntheses have been reported, showcasing various approaches to construct the complex structure of this compound .
  • Analog Testing : The development of hemi-phorboxazole A analogs has demonstrated comparable activity against cancer cells with modifications that simplify synthesis while retaining biological activity . For instance:
    Compound NameActivity Against HCT-116Structural Modification
    (+)-phorboxazole AIC50 = 2.25ng/mL2.25\,ng/mLParent compound
    (+)-hemi-phorboxazole AIC50 = inactiveTruncated structure
    (+)-44IC50 = 2to8μg/mL2\,to\,8\,\mu g/mLAcetal for C-ring replacement

This table summarizes the potency of various analogs compared to the parent compound .

Mechanism of Action Insights

While the precise mechanism of action for this compound remains under investigation, it is known that it does not inhibit tubulin polymerization or disrupt microtubule integrity—common pathways for many anticancer agents . Instead, its unique structural features may interact with specific cellular targets leading to its observed cytotoxic effects.

Análisis De Reacciones Químicas

Core Synthetic Strategies

The synthesis of phorboxazole A employs three principal reaction types:

Stereochemical Control

Reaction TypeConditionsSelectivityReference
Asymmetric AllylationChiral boron reagent, -78°C95:5 E/Z dienes
Petasis-Tebbe MethylenationCp<sub>2</sub>TiMe<sub>2</sub>, THFAxial methyl avoidance
Prins CyclizationMe<sub>2</sub>AlCl, CH<sub>2</sub>Cl<sub>2</sub>9:1 dr at C11

Macrocyclization Methods

MethodBond FormedYieldZ/E Ratio
Modified Julia OlefinationC27–C2898%>95:5
Barbier CouplingC19–C2035%E-olefin
Radical IsomerizationC29–C4684%E-vinyl

Oxazole Functionalization

The synthesis leveraged oxazole reactivity through:

  • Samarium Iodide-Mediated Coupling : Enabled C–C bond formation between α-iodomethyl oxazoles and aldehydes (76% yield for C20–C46 unit) .

  • Tributyltin Cyanide Cyanation : Introduced the C13 nitrile group in hemi-phorboxazole A with 84% yield .

Rearrangement Reactions

  • Lewis Acid-Promoted THP Formation : BF<sub>3</sub>·OEt<sub>2</sub> induced -sigmatropic shifts to establish C25 equatorial methyl configuration (Scheme 4 in ).

  • Ketal Hydrolysis : LiBF<sub>4</sub> selectively removed C33 methyl ketal (84% yield) .

Convergent Assembly Milestones

GenerationKey InnovationStepsYield
1stPetasis-Ferrier THP synthesis341.2%
2ndStille coupling for late-stage convergence244.6%

Biological Relevance

Synthetic this compound analogues maintained sub-nanomolar potency:

  • (+)-44 : GI<sub>50</sub> = 4.36 × 10<sup>-10</sup> M vs. HCT-116

  • Macrocycle 106 : Identical activity to natural this compound

This synthetic roadmap demonstrates how iterative methodology development (e.g., improved Petasis-Ferrier conditions ) enabled gram-scale production of this compound while preserving its extraordinary bioactivity profile. The combination of stereoselective allylation, radical-mediated vinylations, and oxazole-specific couplings provides a template for synthesizing structurally related marine natural products.

Propiedades

Número CAS

165883-76-1

Fórmula molecular

C53H71BrN2O13

Peso molecular

1024 g/mol

Nombre IUPAC

(1R,6Z,11R,12R,16E,19S,23R,25S,27R,31R)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one

InChI

InChI=1S/C53H71BrN2O13/c1-31(16-17-38(61-6)12-10-18-54)21-44(58)47-26-42(62-7)27-53(60,69-47)28-49-55-36(29-63-49)22-33(3)51-35(5)52-34(4)45(67-51)13-9-14-48-56-43(30-64-48)46-24-37(57)23-41(66-46)25-40-20-32(2)19-39(65-40)11-8-15-50(59)68-52/h8-10,14-18,21-22,29-30,34-35,37-42,44-47,51-52,57-58,60H,2,11-13,19-20,23-28H2,1,3-7H3/b14-9-,15-8+,17-16+,18-10+,31-21+,33-22+/t34-,35+,37-,38-,39+,40-,41+,42-,44-,45?,46-,47-,51+,52?,53+/m1/s1

Clave InChI

RIMCCZQKPGAGSV-ORDOQVNCSA-N

SMILES

CC1C2CC=CC3=NC(=CO3)C4CC(CC(O4)CC5CC(=C)CC(O5)CC=CC(=O)OC1C(C(O2)C(=CC6=COC(=N6)CC7(CC(CC(O7)C(C=C(C)C=CC(CC=CBr)OC)O)OC)O)C)C)O

SMILES isomérico

C[C@H]1[C@@H](OC2C/C=C\C3=NC(=CO3)[C@H]4C[C@@H](C[C@H](O4)C[C@H]5CC(=C)C[C@@H](O5)C/C=C/C(=O)OC1[C@@H]2C)O)/C(=C/C6=COC(=N6)C[C@@]7(C[C@@H](C[C@@H](O7)[C@@H](/C=C(\C)/C=C/[C@@H](C/C=C/Br)OC)O)OC)O)/C

SMILES canónico

CC1C2CC=CC3=NC(=CO3)C4CC(CC(O4)CC5CC(=C)CC(O5)CC=CC(=O)OC1C(C(O2)C(=CC6=COC(=N6)CC7(CC(CC(O7)C(C=C(C)C=CC(CC=CBr)OC)O)OC)O)C)C)O

Sinónimos

phorboxazole A
phorboxazole B

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phorboxazole A
Reactant of Route 2
Phorboxazole A
Reactant of Route 3
Phorboxazole A
Reactant of Route 4
Phorboxazole A
Reactant of Route 5
Phorboxazole A
Reactant of Route 6
Phorboxazole A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.